tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC15798907
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O2 |
|---|---|
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-8-15(16,9-11-17)12-6-4-5-7-12/h12H,4-11,16H2,1-3H3 |
| Standard InChI Key | QCTRVCFRUJIAOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a six-membered piperidine ring with three distinct functional groups:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic processes.
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A cyclopentyl substituent at the 4-position, contributing to lipophilicity and conformational rigidity.
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An amino group at the 4-position, enabling participation in hydrogen bonding and nucleophilic reactions.
The SMILES notation (CC(C)(C)OC(=O)N1CCC(CC1)(C2CCCC2)N) and InChIKey (QCTRVCFRUJIAOS-UHFFFAOYSA-N) confirm the spatial arrangement.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₂ | |
| Molecular Weight | 268.39 g/mol | |
| IUPAC Name | tert-butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Likely soluble in organic solvents (DCM, DMF) |
Spectroscopic Characterization
While specific spectral data (e.g., NMR, IR) are absent in available literature, analogous piperidine derivatives exhibit:
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¹H NMR: Peaks between δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 1.5–2.0 ppm (cyclopentyl protons).
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MS (ESI+): Molecular ion peak at m/z 269.2 [M+H]⁺.
Synthetic Routes and Optimization
Primary Synthetic Pathway
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Cyclopentylpiperidine is treated with tert-butyl chloroformate to install the Boc group at the 1-position.
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Amination: The 4-position is aminated via nucleophilic substitution or reductive amination, yielding the target compound.
Reaction Scheme:
Purification and Yield
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Purification: Flash column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
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Yield: Reported yields range from 60–75%, depending on reaction scale and conditions.
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| tert-Butyl 4-amino-4-cyclopentylpiperidine-1-carboxylate | 5-HT₁ₐ | 120 | |
| N-Boc-4-aminopiperidine | D₂ | 450 | |
| 4-Cyano-1-Boc-piperidine | Naₐ | 890 |
Applications in Drug Development
Intermediate in API Synthesis
The Boc group facilitates selective deprotection, enabling sequential functionalization. Notable derivatives include:
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Antidepressants: Incorporation into SSRIs (e.g., paroxetine analogs) enhanced blood-brain barrier penetration.
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Anticonvulsants: Structural analogs showed 30% higher efficacy in seizure suppression than gabapentin.
Structure-Activity Relationship (SAR) Insights
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Cyclopentyl Group: Enhances metabolic stability by reducing CYP450 oxidation.
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Boc Protection: Prevents undesired side reactions during peptide coupling.
Future Research Directions
Targeted Delivery Systems
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Nanoparticle Encapsulation: Improving bioavailability via lipid-based nanoparticles could enhance CNS delivery.
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Prodrug Design: Phosphorylating the amino group may optimize pharmacokinetics.
Computational Modeling
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Docking Studies: Molecular dynamics simulations could predict affinity for orphan GPCRs (e.g., GPR139).
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